2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyrimidine ring, making it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with a suitable halide in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .
Scientific Research Applications
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride is unique due to its specific structural features, such as the combination of a chloro group and a trifluoromethyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2792217-34-4 |
---|---|
Molecular Formula |
C8H8Cl2F3N3 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N3.ClH/c9-7-14-5-1-2-13-3-4(5)6(15-7)8(10,11)12;/h13H,1-3H2;1H |
InChI Key |
UHELZUMBTXIOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.